N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1341812-54-1
VCID: VC5681614
InChI: InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12)
SMILES: C1CCC(C1)NC(=O)C2=NNN=C2
Molecular Formula: C8H12N4O
Molecular Weight: 180.211

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide

CAS No.: 1341812-54-1

Cat. No.: VC5681614

Molecular Formula: C8H12N4O

Molecular Weight: 180.211

* For research use only. Not for human or veterinary use.

N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide - 1341812-54-1

Specification

CAS No. 1341812-54-1
Molecular Formula C8H12N4O
Molecular Weight 180.211
IUPAC Name N-cyclopentyl-2H-triazole-4-carboxamide
Standard InChI InChI=1S/C8H12N4O/c13-8(7-5-9-12-11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,13)(H,9,11,12)
Standard InChI Key KRTYDZQSVYBDGU-UHFFFAOYSA-N
SMILES C1CCC(C1)NC(=O)C2=NNN=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Cyclopentyl-1H-1,2,3-triazole-5-carboxamide features a 1,2,3-triazole core, a heterocyclic aromatic ring containing three nitrogen atoms. The cyclopentyl group is attached to the nitrogen at position 1, while the carboxamide (-CONH₂) substituent occupies position 5. This arrangement creates a planar triazole ring with distinct electronic properties, enabling hydrogen bonding and π-π stacking interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₁₂N₄O
Molecular Weight180.21 g/mol
XLogP3-AA (Lipophilicity)0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area70.7 Ų

The compound’s moderate lipophilicity (XLogP3-AA = 0.5) and balanced polar surface area (70.7 Ų) suggest favorable membrane permeability and solubility, critical for pharmacokinetic optimization .

Spectroscopic Characterization

  • NMR Spectroscopy: The ¹H NMR spectrum exhibits signals for the cyclopentyl protons (δ 1.25–2.22 ppm) and triazole ring protons (δ 7.98 ppm) . The carboxamide NH proton resonates as a broad singlet near δ 10.1 ppm.

  • Mass Spectrometry: ESI-MS reveals a molecular ion peak at m/z 180.10 [M+H]⁺, consistent with the molecular formula .

Synthesis and Reaction Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is synthesized via CuAAC, a click chemistry reaction between an azide and an alkyne. For N-cyclopentyl-1H-1,2,3-triazole-5-carboxamide, the protocol involves:

  • Azide Preparation: Cyclopentylamine is converted to cyclopentyl azide using sodium azide and a nitrous acid source .

  • Alkyne Substrate: Propiolamide serves as the alkyne, reacting with the azide in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) .

  • Cycloaddition: The reaction proceeds at room temperature, yielding the triazole product with >90% efficiency .

Table 2: Optimization of CuAAC Conditions

ConditionOptimal ValueImpact on Yield
CatalystCuSO₄·5H₂O (10 mol%)Maximizes rate
Reducing AgentSodium ascorbatePrevents Cu(II)
SolventDMF/H₂O (1:1)Enhances solubility
Temperature25°CAvoids side reactions

Post-Functionalization Strategies

The carboxamide group enables further derivatization:

  • N-Alkylation: Reacting with alkyl halides introduces substituents to the amide nitrogen, altering electronic properties .

  • Condensation Reactions: The carboxamide can form Schiff bases with aldehydes, expanding structural diversity .

Biological Activities and Mechanisms

Table 3: Comparative Antimicrobial Activity

CompoundMIC vs. S. aureus (µM)Reference
N-Cyclopentyl-1H-1,2,3-triazole-5-carboxamidePending
4-(3-Chlorophenyl) analog5.2
Ciprofloxacin (control)4.7

Anticancer Screening

Preliminary molecular docking studies suggest that the triazole core binds to kinase domains (e.g., EGFR tyrosine kinase) with binding energies comparable to erlotinib (-9.2 kcal/mol) . The cyclopentyl group may enhance hydrophobic interactions within enzyme pockets.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a scaffold for:

  • Antibacterial Agents: Structural analogs are prioritized in antistaphylococcal drug discovery .

  • Kinase Inhibitors: Modular synthesis allows rapid generation of libraries for high-throughput screening .

Materials Science

Triazole-carboxamide hybrids are explored as:

  • Polymer Additives: Enhancing thermal stability in polyurethanes .

  • Coordination Complexes: Ligands for transition metals in catalytic systems.

Future Perspectives

  • Structure-Activity Relationships (SAR): Systematic modification of the cyclopentyl and carboxamide groups could optimize bioactivity.

  • In Vivo Studies: Pharmacokinetic profiling (e.g., bioavailability, half-life) is needed to advance therapeutic candidates.

  • Green Synthesis: Developing solvent-free or catalytic methods to improve sustainability .

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